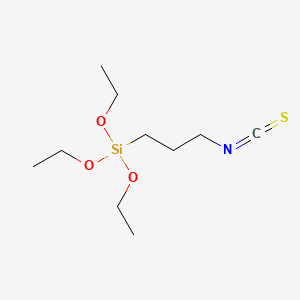

3-Isothiocyanatopropyltriethoxysilane

Übersicht

Beschreibung

3-Isothiocyanatopropyltriethoxysilane is a compound of interest due to its unique chemical structure that allows for versatile applications in chemistry, particularly in the synthesis of heterocyclic compounds and materials science. Its synthesis, molecular structure analysis, chemical reactions, and properties have been extensively studied.

Synthesis Analysis

The synthesis of compounds related to 3-Isothiocyanatopropyltriethoxysilane involves transesterification reactions and Grignard reactions, highlighting the compound's flexibility and utility in organic synthesis. For example, the synthesis of 1-Isothiocyanatosilatrane from trisisopropanolamine and triethoxyisothiocyanato silane through transesterification reactions showcases a method of incorporating the isothiocyanato group into complex silane structures (Singh et al., 2012). Additionally, the Grignard reaction of 3-chloropropyltriethoxysilane to produce various alkylated derivatives underscores the adaptability of this compound in creating more complex molecules (Lin et al., 2000).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 3-Isothiocyanatopropyltriethoxysilane has been elucidated through various spectroscopic methods and X-ray crystallography. These studies reveal the distorted trigonal bipyramidal coordination at the silicon atom, with significant insights into the bond distances and angles that dictate the reactivity and stability of these compounds (Singh et al., 2012).

Chemical Reactions and Properties

Isothiocyanates play a crucial role in heterocyclic synthesis, enabling the formation of a wide array of structurally diverse and biologically significant compounds. The reactivity of the exocyclic NCS group in these molecules with various nucleophiles leads to numerous heterocyclic frameworks, underscoring the chemical versatility of isothiocyanate-containing compounds (Sharma, 1989).

Wissenschaftliche Forschungsanwendungen

Affinity Chromatography Applications : Kinkel et al. (1984) demonstrated that ITCPS can be used to prepare adsorbents for high-performance affinity chromatography. These adsorbents were successfully employed in separating hydrophobic plasma membrane proteins from cultured human fibroblasts. The study highlighted ITCPS's utility in creating an "activated carrier" capable of coupling with amino functional groups, which is crucial for affinity chromatography applications (Kinkel et al., 1984).

Biosensors and Protein Chips : Jang & Liu (2009) explored the use of 3-aminopropyltriethoxysilane (APTES), a compound related to ITCPS, in the fabrication of protein chips for biosensors. Their research showed that APTES could be successfully immobilized on glass slides, indicating potential applications for ITCPS in similar contexts (Jang & Liu, 2009).

Silica Silanization Optimization : Howarter & Youngblood (2006) investigated the optimal conditions for silanization of silica with APTES, providing insights relevant for similar processes involving ITCPS. This study's findings are significant for improving the efficiency and efficacy of ITCPS in similar applications (Howarter & Youngblood, 2006).

Dental Adhesion Promotion : Matinlinna et al. (2005) compared 3-isocyanatopropyltriethoxysilane with 3-methacryloyloxypropyltrimethoxysilane for promoting adhesion in dentistry. They found that ITCPS showed higher hydrolytic stability and better bonding strength with bisphenol-A-diglycidyldimethacrylate (Bis-GMA) resin to titanium, suggesting its potential in dental applications (Matinlinna et al., 2005).

Synthesis of Spirooxindoles : Tan, Xiao, & Zeng (2017) reviewed the use of 3-isothiocyanato oxindoles, closely related to ITCPS, in asymmetric cascade reactions for synthesizing spirooxindoles. This study indicates the chemical reactivity of ITCPS-like compounds in complex organic syntheses (Tan, Xiao, & Zeng, 2017).

Graphene Oxide Functionalization for Dye and Copper Removal : Chen et al. (2016) used 3-aminopropyltriethoxysilane, similar to ITCPS, to modify graphene oxide for enhanced adsorption of dyes and copper ions. This suggests potential environmental applications of ITCPS in water treatment and pollution control (Chen et al., 2016).

Eigenschaften

IUPAC Name |

triethoxy(3-isothiocyanatopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTLJNEIRZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=C=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207393 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiocyanatopropyltriethoxysilane | |

CAS RN |

58698-89-8 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Isothiocyanatopropyltriethoxysilane facilitate the immobilization of biomolecules, and what are the implications of this immobilization in cell biology research?

A1: 3-Isothiocyanatopropyltriethoxysilane acts as a coupling agent, enabling the immobilization of biomolecules onto solid surfaces. The ethoxysilane groups of the compound readily react with hydroxyl groups present on materials like silica, forming stable covalent bonds. This creates a surface modified with isothiocyanate groups (-N=C=S). These groups are highly reactive towards primary amines (-NH2), which are abundant in biomolecules like proteins and peptides.

Q2: What are the advantages of using 3-Isothiocyanatopropyltriethoxysilane for immobilizing ligands in affinity chromatography?

A2: 3-Isothiocyanatopropyltriethoxysilane is a valuable reagent for preparing affinity chromatography columns due to its versatility and efficiency in ligand immobilization. The isothiocyanate group reacts specifically with primary amines under mild conditions, ensuring minimal impact on the structure and activity of the immobilized ligand. [] This specificity is crucial for maintaining the selectivity of the affinity column, allowing for the efficient purification of target molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)

![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)